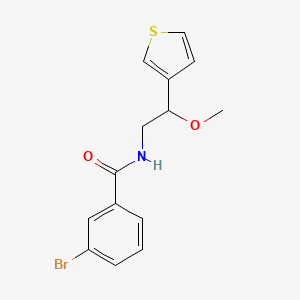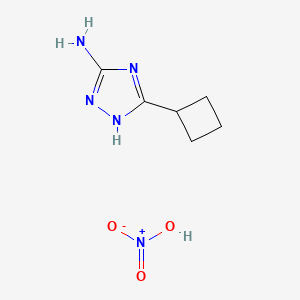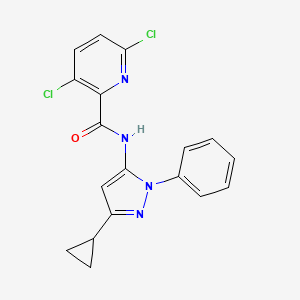
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
Vue d'ensemble
Description
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, also known as 2-HO-Cl-PTSC, is a thiosemicarbazone derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been suggested that it may inhibit the growth of microorganisms by disrupting their cell wall and membrane. In addition, it has been suggested that it may prevent the formation of amyloid beta peptide, which is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. It has also been shown to decrease the levels of proinflammatory cytokines in microorganisms. In addition, it has been shown to improve cognitive function and reduce amyloid beta peptide levels in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor and antimicrobial activity at low concentrations. Another advantage is that it has shown potential in treating neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that it may exhibit toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models of cancer, infectious diseases, and neurodegenerative diseases. Additionally, it may be worthwhile to explore its potential in combination therapy with other anticancer, antimicrobial, or neuroprotective agents. Finally, it may be beneficial to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone to optimize its dosing and administration.
Méthodes De Synthèse
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be synthesized using various methods. One method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid and ethanol. The resulting product is then reacted with 3-chlorobenzaldehyde in the presence of sodium hydroxide to yield 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then reacted with 3-chlorobenzaldehyde in the presence of sodium hydroxide to yield 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.
Applications De Recherche Scientifique
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has been studied for its potential in scientific research applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-5-3-6-12(8-11)17-14(20)18-16-9-10-4-1-2-7-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBASTYCBOBMK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone | |
CAS RN |
67804-97-1 | |
| Record name | 2-HYDROXYBENZALDEHYDE N-(3-CHLOROPHENYL)THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764735.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2764736.png)
![Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate](/img/structure/B2764737.png)
![cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2764738.png)
![3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764739.png)
![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2764746.png)
![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)


![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)